

Application Notes and Protocols: CRISPR Screen to Identify Genes Mediating Ferroptosis Inducer Sensitivity

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Compound of Interest

Compound Name: *Ferroptosis-IN-5*

Cat. No.: *B12376279*

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This distinct cell death pathway has emerged as a promising therapeutic target in various diseases, particularly cancer. Identifying the genetic determinants of sensitivity to ferroptosis-inducing compounds is crucial for understanding their mechanism of action, discovering novel drug targets, and developing patient stratification biomarkers. Genome-wide CRISPR-Cas9 screens provide a powerful and unbiased approach to systematically interrogate the genome and identify genes that modulate cellular responses to chemical perturbations.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-based screening to identify genes that mediate sensitivity to ferroptosis-inducing compounds. While the protocols are broadly applicable, specific examples will reference well-characterized ferroptosis inducers such as RSL3 and erastin. These methodologies can be adapted for novel compounds, such as **Ferroptosis-IN-5**, once their primary mechanism of action has been determined.

Data Presentation: Genes Modulating Sensitivity to Ferroptosis Inducers

Genome-wide CRISPR screens have identified a core set of genes that regulate ferroptosis sensitivity. The results from such screens are typically presented as a list of genes whose knockout or activation leads to either resistance or sensitization to the ferroptosis-inducing compound. The data is often quantified by metrics such as Log Fold Change (LFC) or a gene score, indicating the magnitude of the effect. Below are summary tables of representative hits from published CRISPR screens with common ferroptosis inducers.

Table 1: Top Genes Conferring Resistance to Ferroptosis Inducers (Negative Selection)

Gene	Function	Ferroptosis Inducer	Cell Line	Reference Screen Data
ACSL4	Acyl-CoA Synthetase Long-Chain Family Member 4; involved in lipid metabolism	RSL3, ML210	OVCAR-8, 786-O	[1] [2]
LPCAT3	Lysophosphatidyl choline Acyltransferase 3; involved in phospholipid remodeling	RSL3	HT-1080	
POR	Cytochrome P450 Oxidoreductase; contributes to lipid peroxidation	ML210	UACC-257	[1]
ALOX5	Arachidonate 5-Lipoxygenase; catalyzes lipid peroxidation	Erastin	Various	[3]
TRP53 (p53)	Tumor Protein P53; transcription factor with dual roles in ferroptosis	Erastin	Various	[4]

Table 2: Top Genes Conferring Sensitization to Ferroptosis Inducers (Positive Selection)

Gene	Function	Ferroptosis Inducer	Cell Line	Reference Screen Data
GPX4	Glutathione Peroxidase 4; the primary inhibitor of ferroptosis	RSL3, Erastin	B-ALL cell lines	[5] [6] [7]
SLC7A11 (xCT)	Solute Carrier Family 7 Member 11; subunit of the system Xc-cystine/glutamate antiporter	Erastin	Various	[8]
GCLC	Glutamate-Cysteine Ligase Catalytic Subunit; involved in glutathione synthesis	Erastin	Various	
FSP1 (AIFM2)	Ferroptosis Suppressor Protein 1; independent ferroptosis suppression pathway	iFSP1	MDA-MB-453	[7]
NRF2 (NFE2L2)	Nuclear Factor Erythroid 2-Related Factor 2; master regulator of antioxidant response	Erastin, RSL3	Various	[3]

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Ferroptosis Inducer Sensitivity

This protocol outlines the steps for a pooled, negative selection CRISPR knockout screen to identify genes whose loss confers resistance to a ferroptosis-inducing compound.

1. Cell Line Preparation and Lentiviral Transduction:

- Select a suitable cancer cell line known to be sensitive to ferroptosis.
- Stably express Cas9 endonuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
- Validate Cas9 activity using a functional assay (e.g., GFP knockout with a validated sgRNA).

2. sgRNA Library Transduction:

- A pooled sgRNA library (e.g., GeCKO, Brunello) is packaged into lentiviral particles.
- Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
- The number of cells transduced should be sufficient to maintain a representation of at least 500 cells per sgRNA in the library.

3. Antibiotic Selection and Baseline Cell Collection:

- Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
- After selection, harvest a portion of the cells as the baseline (T0) reference sample.

4. Drug Treatment:

- Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group.
- Treat the experimental group with the ferroptosis-inducing compound (e.g., **Ferroptosis-IN-5**). The concentration used should be predetermined to cause significant but not complete cell death (e.g., IC₅₀ to IC₈₀) over the course of the experiment (typically 10-14 days).
- Maintain the control group under normal culture conditions with vehicle treatment.
- Passage the cells as needed, ensuring a minimum representation of 500 cells per sgRNA is maintained at each passage.

5. Genomic DNA Extraction and Sequencing:

- After the selection period, harvest the control and treated cell populations.
- Extract genomic DNA from the T0, control, and treated cell pellets.
- Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
- Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA.

6. Data Analysis:

- Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Normalize the read counts.
- Calculate the log2 fold change (LFC) of each sgRNA in the treated sample relative to the control or T0 sample.
- Use statistical packages like MAGeCK or BAGEL to identify genes that are significantly enriched (resistance hits) or depleted (sensitizing hits) in the treated population.

Protocol 2: Validation of Candidate Genes

Following the primary screen, it is essential to validate the top candidate genes.

1. Individual Gene Knockout:

- Design and clone 2-3 individual sgRNAs targeting the candidate gene into a lentiviral vector.
- Transduce the parental Cas9-expressing cell line with the individual sgRNA constructs.
- Generate stable knockout cell lines for the candidate gene.

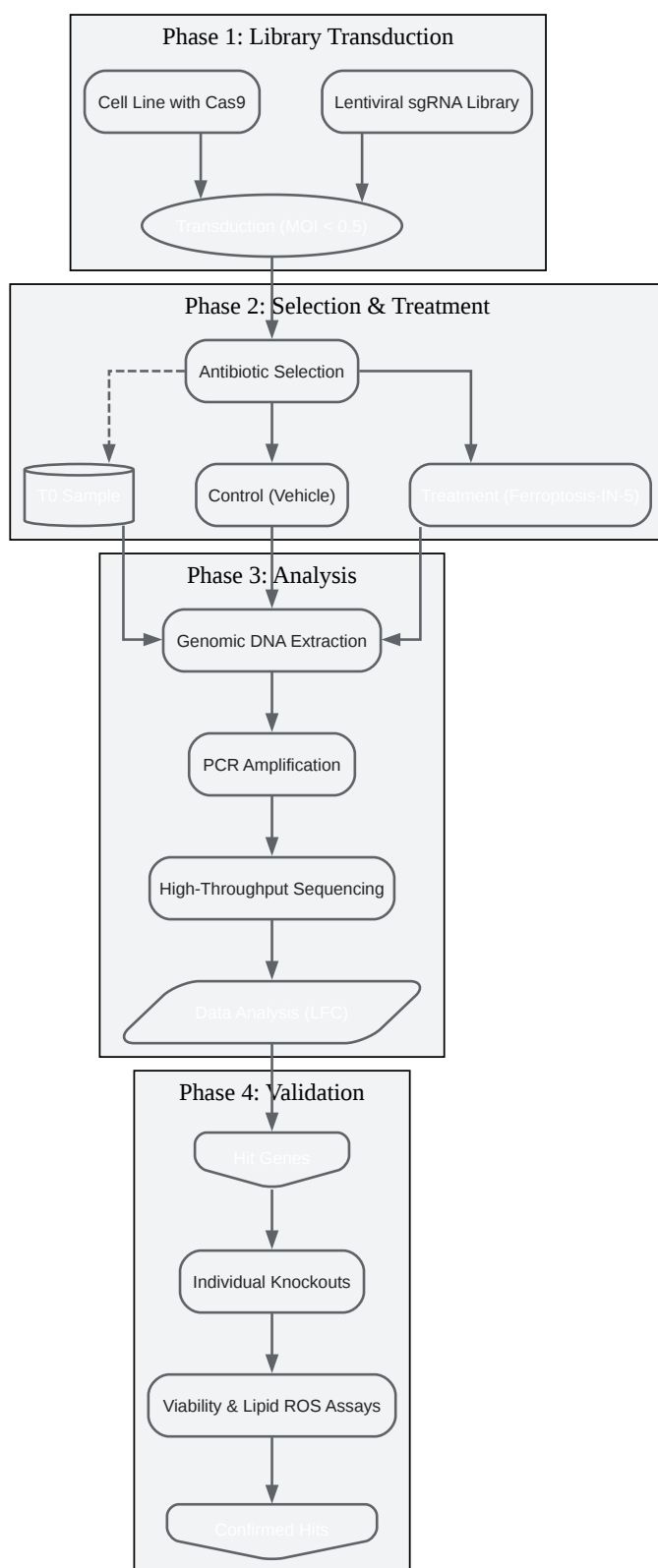
2. Cell Viability Assays:

- Plate the knockout and control (non-targeting sgRNA) cell lines at the same density.
- Treat the cells with a dose range of the ferroptosis-inducing compound.
- After a set incubation period (e.g., 48-72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo, MTS assay).
- Compare the dose-response curves of the knockout and control cells to confirm the resistance or sensitization phenotype.

3. Lipid Peroxidation Assay:

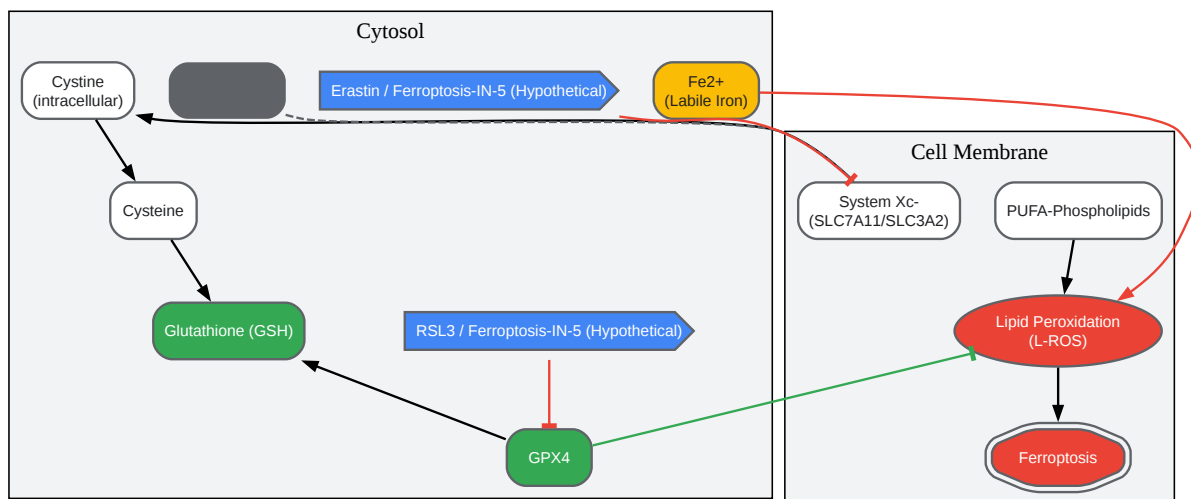
- To confirm that the observed phenotype is related to ferroptosis, measure lipid reactive oxygen species (ROS).
- Treat knockout and control cells with the ferroptosis inducer for a shorter period (e.g., 6-24 hours).
- Stain the cells with a lipid peroxidation sensor dye such as C11-BODIPY 581/591.
- Analyze the fluorescence shift by flow cytometry or fluorescence microscopy.

Mandatory Visualizations



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Caption: CRISPR Screen Workflow for Identifying Genes Mediating Ferroptosis Inducer Sensitivity.



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Caption: Simplified Signaling Pathway of Ferroptosis Induction.

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